molecular formula C22H20N2O3 B13744467 (2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone CAS No. 4487-30-3

(2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone

Cat. No.: B13744467
CAS No.: 4487-30-3
M. Wt: 360.4 g/mol
InChI Key: IBXNPYQHXAZLFV-UHFFFAOYSA-N
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Description

(2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone is a complex organic compound that features both naphthyl and pyrazolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-1-naphthaldehyde with 4-(p-methoxyphenyl)-2-pyrazoline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its aromatic structure.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of (2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The naphthyl and pyrazolinyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxy-1-naphthyl) (4-phenyl-2-pyrazolin-5-yl) ketone
  • (2-Hydroxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone
  • (2-Methoxy-1-naphthyl) (4-(p-chlorophenyl)-2-pyrazolin-5-yl) ketone

Uniqueness

(2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone is unique due to the presence of both methoxy groups, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and fluorescent probes.

Properties

CAS No.

4487-30-3

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

(2-methoxynaphthalen-1-yl)-[4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C22H20N2O3/c1-26-16-10-7-15(8-11-16)18-13-23-24-21(18)22(25)20-17-6-4-3-5-14(17)9-12-19(20)27-2/h3-13,18,21,24H,1-2H3

InChI Key

IBXNPYQHXAZLFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=NNC2C(=O)C3=C(C=CC4=CC=CC=C43)OC

Origin of Product

United States

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